molecular formula C32H47N5O9S B037444 7beta-Nbd-nct CAS No. 124882-57-1

7beta-Nbd-nct

Cat. No.: B037444
CAS No.: 124882-57-1
M. Wt: 677.8 g/mol
InChI Key: OPHJSJAUIOZCAY-BXUBCPGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7beta-Nbd-nct is a sophisticated, fluorescently labeled sterol probe specifically designed for advanced research into intracellular cholesterol trafficking and metabolism. Its core structure is derived from cholesterol, modified at the 7-beta position with the environmentally sensitive nitrobenzoxadiazole (NBD) fluorophore. This compound serves as a high-affinity, competitive antagonist for the Niemann-Pick C1 (NPC1) protein, a key lysosomal cholesterol transporter. The primary application of this compound is in the study of cholesterol-related disorders, most notably Niemann-Pick Type C disease, a fatal lysosomal storage disorder. Researchers utilize this probe to visualize and quantify cholesterol export from endo-lysosomes using live-cell fluorescence microscopy and flow cytometry. The NBD tag exhibits a significant increase in quantum yield upon moving from an aqueous to a hydrophobic environment, allowing for the monitoring of sterol insertion into membranes. Its specific binding to the NPC1 protein makes it an invaluable tool for elucidating the mechanisms of sterol transport and for screening potential therapeutic compounds that can modulate this pathway. This probe is essential for dissecting the complex dynamics of lipid homeostasis in health and disease.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

124882-57-1

Molecular Formula

C32H47N5O9S

Molecular Weight

677.8 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,5R,7S,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-7-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

InChI

InChI=1S/C32H47N5O9S/c1-17(4-9-27(40)33-12-13-47(43,44)45)20-5-6-21-28-22(16-26(39)32(20,21)3)31(2)11-10-19(38)14-18(31)15-24(28)34-23-7-8-25(37(41)42)30-29(23)35-46-36-30/h7-8,17-22,24,26,28,34,38-39H,4-6,9-16H2,1-3H3,(H,33,40)(H,43,44,45)/t17-,18+,19-,20-,21?,22?,24+,26+,28?,31+,32-/m1/s1

InChI Key

OPHJSJAUIOZCAY-BXUBCPGOSA-N

SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)NC5=CC=C(C6=NON=C56)[N+](=O)[O-])O)C

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CCC2[C@@]1([C@H](CC3C2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)NC5=CC=C(C6=NON=C56)[N+](=O)[O-])O)C

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)NC5=CC=C(C6=NON=C56)[N+](=O)[O-])O)C

Synonyms

(N-(7-(nitrobenz-2-oxa-1,3-diazol-4-yl))-7-amino-3alpha,12alpha-dihydroxycholan-24-oyl)-2-aminoethanesulfonate
7beta-NBD-NCT
nitrobenzoxadiazol-N-cholytaurine

Origin of Product

United States

Chemical Synthesis and Analog Design for Biological Mimicry

Synthetic Methodologies for 7beta-NBD-NCT Elaboration

The synthesis of this compound involves the strategic attachment of the NBD fluorophore to a modified bile acid scaffold fishersci.se. This process typically requires specific chemical reactions to introduce the fluorescent tag at a precise location on the bile acid structure, followed by further derivatization to achieve the desired analogue.

Attachment Strategies for Fluorescent Moieties to Bile Acid Scaffolds

The selection of fluorescent moieties for bile acid scaffolds is critical, with 4-nitrobenzo-2-oxa-1,3-diazole (NBD) being a prominent choice due to its favorable properties, including low steric hindrance and high quantum yield genecards.org. Fluorescent groups, such as NBD, can be strategically introduced at various positions on the bile acid steroid nucleus, including the 3-, 7-, or 12-positions, leading to the formation of different diastereomeric derivatives nih.govuni.lu. For this compound, the NBD moiety is specifically attached at the 7-beta position of the cholytaurine backbone fishersci.se.

Common reagents employed for labeling amines, amino acids, peptides, and proteins with NBD include NBD-Cl (NBD chloride) and NBD-F (NBD fluoride) fishersci.se. NBD-F is noted for its higher reactivity compared to NBD-Cl fishersci.se. These reagents react with amino groups to yield highly fluorescent compounds fishersci.se. This suggests that a key step in the synthesis of this compound involves the introduction of an amino group at the 7-beta position of the bile acid scaffold, which then serves as the attachment point for the NBD fluorophore.

Derivatization Approaches for Specific Bile Acid Analogue Generation

Bile acids offer multiple sites for chemical modification, including the C3, C7, C12, and C24 positions ctdbase.org. The carboxylic acid group at C24 can undergo esterification, amidation, or reduction. The hydroxyl groups present at C3, C7, and C12 can be modified through esterification, etherification, oxidation, reduction, or conversion into amine functionalities ctdbase.org.

A common derivatization approach for bile acids, especially to enhance their active transport, involves conjugation with amino acids such as glycine (B1666218) or taurine (B1682933) genecards.orgciteab.com. In the case of this compound, its "cholytaurine backbone" indicates that the bile acid is conjugated with taurine fishersci.se. The presence of a "7-amino" group in its full chemical name, (n-(7-(nitrobenz-2-oxa-1,3-diazol-4-yl))-7-amino-3alpha,12alpha-dihydroxycholan-24-oyl)-2-aminoethanesulfonate, further confirms that a derivatization step was undertaken to introduce an amine functionality at the 7-position of the cholane (B1240273) ring system before the NBD attachment fishersci.se. Such derivatization strategies are crucial not only for introducing desired functionalities like fluorescent tags but also for improving properties such as detection sensitivity and chromatographic performance fishersci.be, and for developing analogues with enhanced toxicological and pharmacokinetic profiles genecards.org.

Design Principles for Mimicking Endogenous Bile Acid Function

The design of fluorescent bile acid analogues like this compound is predicated on the principle of mimicking the biological function of endogenous bile acids. Natural bile acids are characterized by their facially amphiphilic structure, possessing distinct hydrophilic sides (due to hydroxyl and carboxylic groups) and hydrophobic sides (attributed to methyl groups) citeab.comfishersci.ca. This amphiphilicity is fundamental to their ability to self-assemble and act as emulsifying agents citeab.comfishersci.ca.

To ensure that this compound retains the biological relevance of natural bile acids, its structure is engineered to preserve key functional groups while integrating the fluorescent NBD moiety fishersci.se. This careful design allows the compound to participate in the intricate processes of bile acid metabolism and transport within biological systems fishersci.se. The specific placement of the fluorophore is a critical design consideration. While attachment at the 3' hydroxy group has been explored for monitoring enterohepatic transport genecards.org, for this compound, the NBD group is precisely positioned at the 7-beta site fishersci.se. Research has demonstrated that the uptake of NBD-amino bile acid derivatives can exhibit stereo- and structure-specific characteristics, highlighting the importance of fluorophore placement for interactions with transporter proteins nih.gov.

This compound is specifically designed to interact with bile acid transport proteins and enzymes, thereby providing valuable insights into physiological mechanisms fishersci.se. Studies have confirmed that this compound behaves as a true analogue of cholyltaurine in terms of its uptake by liver cells. Its transport is saturable and is competitively inhibited by cholyltaurine, indicating that it effectively mimics the transport characteristics of its natural counterpart nih.gov. The hydrophilic-hydrophobic balance of bile acid analogues is also crucial for their biological behavior, with taurine-conjugated NBD-amino bile salt derivatives exhibiting increased fluorescence intensity during hepatobiliary transport due to hydrophobic interactions, which is beneficial for fluorescence microscopy studies of biological transport nih.gov.

Table 1: Michaelis-Menten Constants for this compound Uptake in Rat Liver Hepatocytes nih.gov

Transport SystemCondition (Na+)KT (µM)Jmax (nmol/(min·mg protein))
System 1143 mM Na+3.5 ± 0.50.15 ± 0.03
System 2143 mM Na+190 ± 251.0 ± 0.1
System 11 mM Na+3.0 ± 0.50.1 ± 0.03
System 21 mM Na+195 ± 270.85 ± 0.9

Table 2: Fluorescent Properties of NBD-Labeled Compounds fishersci.se

PropertyValue (in aqueous solutions)
Excitation Wavelength~464 nm
Emission Wavelength~512 nm
ColorOrange

Elucidation of Cellular Transport Mechanisms Via 7beta Nbd Nct

Saturable Transport Kinetics in Isolated Hepatocytes

Studies conducted in isolated rat liver hepatocytes have demonstrated that the uptake of 7beta-NBD-NCT occurs primarily through a saturable transport process. researchgate.netnih.gov This indicates the involvement of specific carrier proteins or transporters that can become saturated at higher substrate concentrations.

Determination of Kinetic Parameters (K_t and J_max Analysis)

The dependency of the uptake flux rate of this compound on its concentration, both in the presence and absence of sodium (Na+), is effectively described by the assumption of two distinct transport systems. researchgate.netnih.gov Kinetic analysis has allowed for the determination of maximal flux rates of uptake (J_max) and half-saturation constants (K_t) for these systems under different sodium conditions.

The following table summarizes the kinetic parameters for this compound uptake in isolated rat liver hepatocytes:

Transport SystemConditionJ_max (nmol/(min·mg protein))K_t (µM)Citation
System 1Na+ (143 mM)0.15 ± 0.033.5 ± 0.5 nih.gov
System 2Na+ (143 mM)1.0 ± 0.1190 ± 25 nih.gov
System 1Na+ depletion (1 mM)0.1 ± 0.033.0 ± 0.5 nih.gov
System 2Na+ depletion (1 mM)0.85 ± 0.9195 ± 27 nih.gov

Characterization of Multiple Transport Systems

The uptake of this compound into isolated hepatocytes is mediated by multiple transport systems, as evidenced by the distinct kinetic parameters observed under varying conditions. researchgate.netnih.gov

Sodium-Independent Transport Pathways

Even with significant sodium depletion (1 mM Na+), the uptake of this compound persists, albeit with altered kinetic parameters for the identified transport systems. researchgate.netnih.gov This indicates the presence and activity of sodium-independent transport pathways that contribute to the cellular uptake of the compound. The kinetic data for Na+ depletion conditions highlight the characteristics of these pathways. nih.gov

Competitive Inhibition Dynamics with Endogenous Bile Salts

The transport systems responsible for this compound uptake in isolated hepatocytes exhibit competitive inhibition dynamics with endogenous bile salts. Specifically, the uptake of this compound by both identified transport systems is competitively inhibited by cholyltaurine (also known as taurocholate), both in the presence and absence of sodium. researchgate.netnih.gov Conversely, this compound also competitively inhibits the uptake of cholyltaurine through these same transport systems. researchgate.netnih.gov The inhibition constants determined for these competitive interactions are practically identical to the K_t values for the uptake of this compound itself. researchgate.netnih.gov This kinetic congruence confirms that this compound functions as a true analogue of cholyltaurine, making it a reliable probe for studying the transport mechanisms of natural bile salts. researchgate.netnih.gov

Mutual Inhibition Studies with Cholyltaurine

Studies utilizing this compound have provided significant insights into the shared transport mechanisms with natural bile salts, particularly cholyltaurine. The uptake of this compound into isolated rat liver hepatocytes occurs via saturable transport, not simple diffusion. uni.luuni.lu This uptake is competitively inhibited by cholyltaurine, both in the presence and absence of sodium ions (Na+). uni.lu Conversely, this compound also competitively inhibits the uptake of cholyltaurine. uni.lu

These mutual inhibition patterns suggest that this compound and cholyltaurine share common transport systems on the sinusoidal membrane of hepatocytes. Kinetic analyses have identified at least two distinct transport systems involved in the uptake of both compounds. uni.lu The inhibition constants for this compound are practically identical to the half-saturation constants (KT values) for the uptake of this compound itself, further supporting their interaction with the same transporters. uni.lu Photoaffinity labeling experiments have corroborated these kinetic findings, confirming that this compound acts as a true analogue of cholyltaurine in transport processes. uni.lu

Table 1: Kinetic Parameters for this compound and Cholyltaurine Uptake in Isolated Rat Liver Hepatocytes

CompoundTransport SystemNa+ Concentration (mM)J' (nmol/(min·mg protein))K'T (µM)
This compound11430.15 ± 0.033.5 ± 0.5
This compound21431.0 ± 0.1190 ± 25
This compound110.1 ± 0.033.0 ± 0.5
This compound210.85 ± 0.9195 ± 27
Cholyltaurine11431.55 ± 0.1416.1 ± 3.0
Cholyltaurine21430.51 ± 0.0538.0 ± 4.1
Cholyltaurine110.10 ± 0.027.7 ± 1.2
Cholyltaurine210.40 ± 0.0341.0 ± 4.2

Note: Data derived from studies on isolated rat liver hepatocytes. uni.lu

Interactions with Other Bile Salt Derivatives (e.g., Norcholansulfonate)

The transport of this compound has also been investigated in the context of other bile salt derivatives, such as norcholansulfonate (3alpha,7alpha,12alpha-trihydroxy-24-nor-5beta-cholan-23-sulfonate). Norcholansulfonate is an isogeometric analogue of cholate (B1235396), and its uptake into isolated rat liver hepatocytes occurs solely through saturable transport.

Mutual competitive inhibition has been observed between this compound and norcholansulfonate, indicating that they share common transport systems. Kinetic analysis suggests the involvement of at least three distinct transport systems for the uptake of both bile salt derivatives into rat hepatocytes. Studies using Chinese hamster ovary (CHO) cells stably expressing the cloned hepatic Na+/cholyltaurine cotransporting polypeptide (NTCP) have shown that both this compound and norcholansulfonate are transported by this system, providing definite KT values. This suggests that NTCP represents one of the identified transport systems (specifically, transport system 2 in some kinetic models), and that an additional transport system (system 1) is either strictly or partially Na+-dependent.

Table 2: Kinetic Parameters for Norcholansulfonate and this compound Uptake (Na+ 143 mM)

CompoundTransport SystemJ (nmol/(min·mg protein))KT (µM)
Norcholansulfonate11.0 ± 0.215 ± 4
Norcholansulfonate20.5 ± 0.215 ± 2
Norcholansulfonate30.5 ± 0.260 ± 15
This compound10.14 ± 0.043.1 ± 0.5
This compound20.014 ± 0.00521 ± 2
This compound31.0 ± 0.1190 ± 25

Note: Data derived from studies on isolated rat liver hepatocytes.

Differential Transport Across Specific Cellular Membranes

The transport of this compound exhibits distinct characteristics across different cellular membranes, particularly in hepatocytes, reflecting the vectorial movement of bile acids.

Sinusoidal Membrane Uptake Mechanisms

The uptake of this compound into hepatocytes across the sinusoidal (basolateral) membrane is a saturable process. This uptake has a half-saturation constant (Kt) of 2.7 µM. Importantly, the rate of uptake is largely independent of the transmembrane potential difference, even across a wide range of potentials (-135 to +25 mV). Furthermore, replacing sodium ions (Na+) in the medium only reduces the uptake rate by approximately 22%, suggesting that the sinusoidal uptake of this compound is predominantly a neutral process. This indicates that the primary driving force for uptake at the sinusoidal membrane is not directly linked to the sodium gradient or membrane potential.

Canalicular Membrane Secretion Mechanisms

In contrast to sinusoidal uptake, the secretion of this compound into the canalicular space (the bile canaliculus) is significantly influenced by membrane voltage. This secretion is strongly dependent on the transmembrane potential difference, particularly within the range of -34 mV to 0 mV, aligning with the characteristics of electrodiffusion of an anion. However, electrodiffusion alone accounts for only approximately 50% of the total secretion, suggesting that other transport mechanisms, possibly ATP-dependent transporters, contribute to the remaining secretion into the bile. Studies in isolated perfused livers have confirmed that depolarization leads to a decrease in bile salt secretion rate.

Electrogenic vs. Electroneutral Transport Components

The transport of this compound across the hepatocyte membranes involves both electroneutral and electrogenic components. The uptake of this compound at the sinusoidal membrane is characterized as an electroneutral process, meaning it does not directly involve the movement of net charge across the membrane. This is supported by its independence from transmembrane potential difference and limited reliance on sodium ions. Conversely, the secretion of this compound across the canalicular membrane is, at least in part, electrogenic. The voltage-dependent nature of canalicular secretion, consistent with electrodiffusion of an anion, indicates that this component of transport involves the movement of charge. This differential electrical characteristic between uptake and secretion highlights the complex and regulated nature of bile acid transport within the liver.

Molecular Interactions with Bile Acid Transporter Proteins

Regulation of Transporter Activity and Cellular Distribution

The activity and cellular distribution of bile acid transporters, including those interacting with 7beta-Nbd-nct, are subject to various regulatory mechanisms.

Kinase signaling pathways play a significant role in modulating the activity and cellular distribution of drug transporters, including those involved in bile acid transport. Protein Kinase C (PKC) activation, for instance, can influence the localization of transporters in the plasma membrane of polarized cells such as hepatocytes. mdpi.com Studies have shown that ntcp-mediated transport can be inhibited by an inhibitor of atypical PKC-ζ, which subsequently alters the cellular distribution of ntcp. nih.gov PKC can regulate transporter activity, localization, and expression, often through phosphorylation. mdpi.comnih.govd-nb.info For example, PKC activation has been observed to facilitate the internalization of Organic Anion Transporter 1 (OAT1), leading to reduced cell surface expression and decreased transport activity. d-nb.info

Pharmacological agents can significantly impact the function of bile acid transporters. Cyclosporin, an immunosuppressive drug, has been shown to inhibit ntcp-mediated transport. nih.gov In isolated rat liver cells, Cyclosporin A (CyA) competitively inhibited the sodium-dependent, saturable uptake of [3H]-taurocholate. nih.gov However, the uptake of CyA itself was found to be non-saturable, temperature-independent, and sodium-independent, suggesting passive diffusion as its primary mode of entry into cells. nih.gov Research indicates that CyA does not directly interact with hepatic bile acid transport systems in a manner that would explain its cholestatic action. Instead, its effects may arise from alterations in membrane fluidity, intracellular processes, and interactions with other transporters like P-glycoprotein. nih.gov

Influence of Cellular Distribution on Transporter Activity

Studies in primary cultured rat hepatocytes have shown a heterogeneous accumulation of fluorescent bile acids among individual cells, despite a seemingly homogeneous expression of the sodium taurocholate cotransporting polypeptide (ntcp), a major determinant of bile acid uptake into hepatocytes. metabolomicsworkbench.orgmims.com This observation suggests that factors beyond the mere presence of the transporter, such as its functional state, regulatory mechanisms, or intracellular distribution, contribute to the observed variability in bile acid accumulation. metabolomicsworkbench.org

Applications in Advanced Biological and Biochemical Research Methodologies

In Vitro Hepatocyte Models for Bile Acid Dynamics

In vitro hepatocyte models are critical for understanding hepatic bile acid transport, and 7beta-Nbd-nct has been a key probe in these systems. It mimics natural bile acids, allowing for the study of their interactions with specific transport proteins and enzymes. ontosight.ai

Research using isolated rat liver hepatocytes has demonstrated that the uptake of this compound occurs through a saturable transport process, rather than simple diffusion. nih.govresearchgate.net Kinetic analyses suggest the involvement of two distinct transport systems for its uptake, both in the presence and absence of sodium ions (Na+). nih.govresearchgate.net

A notable finding is the competitive inhibition observed between this compound and cholyltaurine for these transport systems. This competitive interaction confirms that this compound acts as a true analogue of cholyltaurine, making it a reliable probe for studying native bile acid transport. nih.govresearchgate.net

The kinetic parameters for this compound uptake in isolated rat hepatocytes, under varying sodium concentrations, have been characterized as follows: nih.gov

Transport SystemConditionMaximal Flux Rate (Jmax) [nmol/(min·mg protein)]Half-Saturation Constant (Kt) [µM]
System 1Na+ (143 mM)0.15 ± 0.033.5 ± 0.5
System 2Na+ (143 mM)1.0 ± 0.1190 ± 25
System 1Na+ depletion (1 mM)0.1 ± 0.033.0 ± 0.5
System 2Na+ depletion (1 mM)0.85 ± 0.09195 ± 27

Similarly, the kinetic parameters for cholyltaurine uptake, competitively inhibited by this compound, were determined: nih.gov

Transport SystemConditionMaximal Flux Rate (J'max) [nmol/(min·mg protein)]Half-Saturation Constant (K'T) [µM]
System 1Na+ (143 mM)1.55 ± 0.1416.1 ± 3.0
System 2Na+ (143 mM)0.51 ± 0.0538.0 ± 4.1
System 1Na+ depletion (1 mM)0.10 ± 0.027.7 ± 1.2
System 2Na+ depletion (1 mM)0.40 ± 0.0341.0 ± 4.2

These data indicate that the inhibition constants are nearly identical to the Kt values for this compound uptake, further supporting its utility as a cholyltaurine analogue. nih.govresearchgate.net

Hepatocyte couplet systems provide a polarized cellular environment, enabling the investigation of both sinusoidal uptake and canalicular secretion of bile acids. Studies utilizing this compound in these systems have explored the influence of membrane voltage on hepatic uptake and secretion of fluorescent bile salts. nih.gov The uptake of this compound into hepatocytes in this model is a saturable process with a Michaelis constant (Kt) of 2.7 µM. nih.gov While the uptake rate was only marginally reduced (22%) by complete sodium replacement and remained independent of transmembrane potential difference across a wide range (-135 to +25 mV), its secretion into the canalicular space exhibited a strong dependence on membrane voltage (-34 to 0 mV), consistent with electrodiffusion of an anion. nih.gov However, electrodiffusion was found to account for approximately 50% of the total secretion. nih.gov Further studies in isolated perfused livers confirmed that depolarization led to a decrease in bile salt secretion rate. nih.gov These findings suggest that this compound is transported via a neutral uptake mechanism at the sinusoidal membrane and is secreted across the canalicular membrane, in part, by electrogenic transport. nih.gov

Studies in Isolated Rat Liver Hepatocytes

Investigation of Enterohepatic Circulation Components

This compound serves as a fluorescent probe to investigate the various components of the enterohepatic circulation, the physiological pathway for bile acid recycling between the liver and intestine. ontosight.ai Fluorescent bile acid derivatives, including those coupled with NBD, are instrumental in visualizing and quantifying bile acid transport both in vitro and in vivo. acs.orgacs.orgexcli.de Key transporters involved in this circulation, such as the hepatic Na+/taurocholate cotransporting polypeptide (NTCP) and the intestinal apical sodium-dependent bile acid transporter (ASBT), are often studied using such probes. acs.orgacs.org For instance, other NBD-coupled taurocholic acid analogues have been validated for intravital analysis of bile acid transport in the liver and kidney, demonstrating the contribution of various transporters to sinusoidal uptake into hepatocytes. excli.de

Mechanistic Studies of Bile Acid Homeostasis

The design of this compound to mimic natural bile acids allows it to interact with bile acid transport proteins and enzymes, providing crucial insights into the physiological and pathological processes that govern bile acid homeostasis. ontosight.ai By characterizing its saturable uptake and competitive inhibition by cholyltaurine, researchers gain a deeper understanding of the specific transport systems involved in hepatic bile acid handling. nih.govresearchgate.net This contributes to the development of mechanistic biokinetic models for human liver bile acid handling, which are essential for predicting potential cholestatic effects of drugs and understanding the dynamics of bile acid concentrations within the liver. tno.nl

Utilization in Drug-Drug Interaction Profiling and Cholestasis Assessment

Drug-induced cholestasis is a significant concern in drug development, often leading to drug withdrawal. tno.nlmdpi.combrieflands.comresearchgate.net The inhibition of hepatic efflux transporters, such as the Bile Salt Export Pump (BSEP), can result in the toxic accumulation of bile acids within hepatocytes. tno.nlmdpi.comsimulations-plus.com As a fluorescent bile acid analogue, this compound can be employed in assays to assess the function of these transporters, which is vital for drug-drug interaction (DDI) profiling and evaluating the risk of cholestasis. For example, fluorescent bile acid derivatives have been used to study the inhibition of NTCP-mediated transport by drugs like cyclosporin. physiology.org Assays like the C-DILI assay, which uses human hepatocytes cultured in a sandwich configuration, assess cholestatic drug-induced liver injury by evaluating disruptions in bile acid concentrations due to impaired uptake, metabolism, regulation, and efflux. bioivt.com While this compound is not explicitly stated as the sole substrate for such assays, its role as a well-characterized fluorescent bile acid probe makes it suitable for investigating how drug candidates might interfere with bile acid transport, thereby contributing to the assessment of cholestatic potential.

Development of Fluorescent Assays for Transporter Function

The inherent fluorescent properties of this compound, attributed to its NBD moiety, make it an ideal tool for developing and validating fluorescent assays for transporter function. ontosight.aiacs.orgacs.org Its application in isolated hepatocytes and hepatocyte couplets directly demonstrates its utility in quantifying uptake and secretion rates through fluorescence detection. nih.govnih.govnih.gov This allows for the real-time measurement and visualization of bile acid transport, providing a sensitive and specific method to evaluate the activity of various bile acid transporters. ontosight.aiacs.orgacs.org These fluorescent assays are crucial for high-throughput screening of compounds that may interact with bile acid transporters, thereby aiding in drug discovery and toxicology studies.

Methodological Advances Utilizing 7beta Nbd Nct As a Fluorescent Probe

Quantitative Fluorescence Microscopy for Cellular Transport Visualization

Quantitative fluorescence microscopy leverages the fluorescent nature of 7beta-NBD-NCT to visualize and quantify its cellular uptake and transport. Studies utilizing this technique have demonstrated that the uptake of this compound in isolated rat liver hepatocytes occurs via a saturable transport mechanism, rather than simple diffusion. researchgate.netnih.gov This uptake is mediated by distinct transport systems, whose kinetic parameters can be precisely determined. researchgate.netnih.gov

Research has identified two primary transport systems involved in the uptake of this compound in rat liver hepatocytes, both in the presence and absence of sodium (Na+). nih.gov The kinetic parameters, including maximal flux rates (Jn) and half-saturation constants (KT), have been extensively characterized. For instance, in the presence of 143 mM Na+, transport system 1 exhibits a maximal flux rate (J1) of 0.15 ± 0.03 nmol/(min·mg protein) and a half-saturation constant (KT1) of 3.5 ± 0.5 µM. nih.gov Transport system 2, under the same conditions, shows a J2 of 1.0 ± 0.1 nmol/(min·mg protein) and a KT2 of 190 ± 25 µM. nih.gov Similar analyses have been performed under Na+ depletion conditions (1 mM Na+), revealing distinct but comparable kinetic profiles. nih.gov

The uptake of this compound by these transport systems is competitively inhibited by cholyltaurine, a natural bile salt, indicating that this compound serves as a true analogue of cholyltaurine in these transport processes. researchgate.netnih.gov This competitive inhibition further confirms the specificity of the observed transport mechanisms. nih.gov High-resolution, low-light detection microscopy has been crucial in providing detailed measurements of the temporal and spatial dynamics of fluorescent bile acid accumulation in hepatocytes and transfected cell lines, allowing for the study of specific transporters like ntcp and oatp1a1. nih.gov

Table 1: Kinetic Parameters for this compound Uptake in Isolated Rat Liver Hepatocytes nih.gov

Transport System (Na+ Concentration)Maximal Flux Rate (Jn) [nmol/(min·mg protein)]Half-Saturation Constant (KT) [µM]
System 1 (143 mM Na+)0.15 ± 0.033.5 ± 0.5
System 2 (143 mM Na+)1.0 ± 0.1190 ± 25
System 1 (1 mM Na+)0.1 ± 0.033.0 ± 0.5
System 2 (1 mM Na+)0.85 ± 0.9195 ± 27

Flow Cytometry for High-Throughput Uptake Assessment

Flow cytometry provides a high-throughput method for assessing the cellular uptake of this compound and other fluorescent bile acid derivatives. researchgate.netwindows.net This technique allows for rapid analysis of large cell populations, significantly reducing sampling variability and enabling the characterization of lipid transporter activities at the plasma membrane. nih.gov

The suitability of NBD-derivatives for studying the kinetics of bile acid transport by flow cytometry has been demonstrated, offering a quantitative approach to measure cellular uptake. researchgate.netrsc.org This involves measuring the percentage of cells that have internalized the fluorescent probe based on a fluorescence intensity cutoff, or by quantifying the calibrated fluorescence intensity in units like Molecules of Equivalent Soluble Fluorophore (MESF). rsc.org These methods allow for both relative comparisons within experiments and absolute comparisons across different experimental setups. rsc.org The application of NBD-labeled compounds in flow cytometry has been optimized to study lipid internalization in various mammalian cell lines, test the impact of gene knockouts on lipid uptake, and uncover the dynamics of lipid transport. nih.gov

Photoaffinity Labeling in Bile Salt Binding Protein Identification

Photoaffinity labeling, in conjunction with studies involving this compound, has been instrumental in identifying and characterizing bile salt binding proteins. researchgate.netresearchgate.netnih.gov This technique involves the use of photolabile analogues that, upon activation by light, covalently bind to their interacting proteins, thereby allowing for their isolation and identification. nih.gov

In studies with isolated hepatocytes, photoaffinity labeling using 7,7-ACT (a photoactivable bile acid derivative) has resulted in the irreversible inhibition of uptake for both this compound and cholyltaurine to similar extents. researchgate.netnih.govresearchgate.net This finding reinforces the kinetic data that this compound acts as a true analogue of cholyltaurine, and more importantly, it provides a means to identify the specific proteins responsible for their transport. researchgate.netnih.govresearchgate.net Researchers have utilized topological photoaffinity labeling to investigate the sodium/bile-salt-cotransport system in rabbit ileum and to identify the bile acid-binding site of the ileal lipid-binding protein (ILBP). mdpi.com Such approaches have contributed significantly to understanding the substrate specificity of bile acid transporters like NTCP and ASBT. mdpi.com

Spectroscopic Techniques for Investigating Molecular Self-Association

Spectroscopic techniques, particularly those based on fluorescence emissions, have been effectively employed to investigate the molecular self-association of bile acid analogues like this compound. researchgate.net The NBD moiety's environmental sensitivity, where its fluorescence properties are influenced by its surroundings, makes it a suitable probe for detecting changes in molecular aggregation. researchgate.netavantiresearch.com

Studies have shown that the self-association of norcholansulfonate, a related bile acid derivative, begins at a concentration of approximately 1 mM, as determined by spectral changes in the fluorescence emissions of this compound. researchgate.net This concentration is comparable to that observed for natural bile acids such as cholyltaurine and cholate (B1235396). researchgate.net The ability of this compound to report on these changes in fluorescence provides a direct spectroscopic method to monitor the formation of micelles or other self-assembled structures, offering insights into the physical chemistry of bile acids in solution. researchgate.netscience.gov

Comparative Analysis and Analogue Validation

Validation as a True Cholyltaurine Analogue

7beta-Nbd-nct, chemically known as (N-[7-(4-nitrobenzo-2-oxa-1,3-diazol)]-7beta-amino-3alpha,12alpha-dihydroxy-5beta-cholan-24-oyl)-2'-aminoethanesulfonate, has been rigorously validated as a true analogue of cholyltaurine. Its uptake into isolated rat liver hepatocytes demonstrates a saturable transport mechanism, distinguishing it from simple diffusion. researchgate.netnih.gov This transport process involves two distinct systems, mirroring the uptake characteristics observed for physiological cholyltaurine. researchgate.netnih.gov

Crucially, competitive inhibition studies provide strong evidence for its analogue status. The uptake of this compound is competitively inhibited by cholyltaurine, both in the presence and absence of sodium ions, and conversely, this compound competitively inhibits cholyltaurine uptake. researchgate.netnih.gov The kinetic data further support this, with the inhibition constants (KT values) for this compound uptake being virtually identical to those for cholyltaurine. researchgate.netnih.govresearchgate.net

Further validation comes from photoaffinity labeling experiments using 7,7-ACT, a photolabile analogue. Application of 7,7-ACT at 400 µM resulted in irreversible inhibition of the uptake of both this compound and cholyltaurine to comparable extents, thereby confirming this compound's authenticity as a cholyltaurine analogue. researchgate.netnih.govresearchgate.net

The physical properties of this compound also align with those of natural bile salts. Its apparent Critical Micelle Concentration (CMC) of 8.5 mM is comparable to that of cholyltaurine (7.5 mM) and cholate (B1235396) (9.5 mM). nih.gov The self-association behavior of related bile salt analogues, as determined by spectral changes in this compound fluorescence emissions, further indicates its similarity to cholyltaurine and cholate. nih.gov

Table 1: Kinetic Parameters for this compound Uptake in Isolated Rat Liver Hepatocytes researchgate.netnih.gov

Transport SystemSodium ConcentrationJn (nmol/(min·mg protein))KT (µM)
System 1143 mM Na+0.15 ± 0.033.5 ± 0.5
System 2143 mM Na+1.0 ± 0.1190 ± 25
System 11 mM Na+0.1 ± 0.033.0 ± 0.5
System 21 mM Na+0.85 ± 0.9195 ± 27

Table 2: Apparent Critical Micelle Concentrations (CMC) of Bile Salts nih.gov

CompoundApparent CMC (mM)
This compound8.5
Cholyltaurine7.5
Cholate9.5

Assessment of Suitability for Studying Biological Transport Processes

This compound is well-suited for investigating biological transport processes due to its intrinsic fluorescent properties and its ability to mimic natural bile acids. The NBD fluorophore, attached at the 7-beta position of the cholytaurine backbone, allows for the visualization and tracking of bile acid movement within cellular and tissue environments. ontosight.ai Its optical properties, with absorption maxima around 490 nm and emission maxima at 550 nm, make it an effective probe for fluorescent microscopic studies. researchgate.net The fluorescence intensity of NBD-derivatives is notably influenced by the polarity of the solvent and the concentration of the bile salt derivative, with only a minor dependence on temperature. researchgate.net

Studies have confirmed that this compound is actively transported into isolated rat liver hepatocytes via saturable processes, indicating its interaction with specific transport systems rather than passive diffusion. researchgate.netnih.gov Investigations in isolated hepatocyte couplets have further revealed that this compound undergoes a neutral uptake process at the sinusoidal membrane and is subsequently secreted across the canalicular membrane, partly through electrogenic transport. physiology.org This behavior is crucial for understanding the mechanisms of bile acid disposition. The hepatobiliary transport of taurine-conjugated NBD-amino bile salt derivatives, including this compound, is associated with an increase in fluorescence intensity due to hydrophobic interactions, which is advantageous for visualizing bile salt transport using fluorescence microscopy. nih.gov

Comparison with Other Fluorescent Bile Acid Probes and Unconjugated Bile Salts

The landscape of fluorescent bile acid probes includes various NBD-amino derivatives, differing in the position of the fluorophore attachment (e.g., 3α, 3β, 7α, 7β, 12α, or 12β). nih.gov A key distinction lies in their metabolic fate: while unconjugated 7α- and 7β-NBD-amino derivatives are only partially conjugated with taurine (B1682933) and primarily secreted unmetabolized, 12α- and 12β-NBD-amino derivatives are not conjugated with taurine at all and are partially metabolized into unidentified compounds, predominantly secreted in their unmetabolized form. nih.gov In contrast, taurine-conjugated fluorescent bile salt derivatives, such as this compound, are consistently secreted unmetabolized, highlighting their stability and faithful mimicry of physiological conjugated bile salts. nih.gov

The comparison with unconjugated bile salts (e.g., cholic acid and deoxycholic acid) further underscores the distinct utility of this compound. Unconjugated bile salts possess a more potent antibacterial action than their conjugated counterparts (e.g., glycocholic acid and taurocholic acid), primarily because their unconjugated form allows them to more readily cross cell membranes and disrupt cellular processes like proton motive force and membrane integrity. frontiersin.org Conjugation renders bile salts strong acids, which are fully ionized at neutral pH, thereby limiting their membrane permeability. frontiersin.org This fundamental difference in membrane permeability and biological activity reinforces the importance of using conjugated analogues like this compound when specifically studying the transport and interactions of conjugated bile salts in biological systems.

Emerging Research Perspectives and Future Applications

Integration with Advanced In Vivo Imaging Systems

The inherent fluorescent properties of 7beta-Nbd-nct, with absorption maxima around 490 nm and emission maxima at 550 nm, render it highly suitable for fluorescent microscopic studies and integration with advanced in vivo imaging systems. researchgate.netnih.gov This enables researchers to visualize and track the movement and processing of bile acids directly within cells and tissues. ontosight.ai Early studies have demonstrated its utility in examining hepatic transport of fluorescent molecules through techniques such as intravital TV microscopy and in isolated rat liver hepatocytes. windows.netnih.gov The ability to monitor bile salt transport dynamically in living systems provides a powerful approach for understanding real-time metabolic processes and their perturbations. nih.gov

Development of Next-Generation Fluorescent Bile Acid Probes

This compound itself represents a significant advancement as a fluorescent bile acid analogue, designed to retain the key functional groups of natural bile acids while incorporating a traceable fluorescent NBD moiety. ontosight.ai The ongoing development of such probes involves synthesizing various NBD-amino derivatives of bile salts, including those with the NBD group at different positions (e.g., 3-alpha, 3-beta, 7-alpha, 7-beta, 12-alpha, 12-beta) on the steroid structure. nih.gov These efforts aim to create a comprehensive set of diastereomeric derivatives with specific optical properties, optimized for diverse fluorescent microscopic applications. nih.gov The design of these next-generation probes focuses on enhancing their ability to participate in bile acid metabolism and transport, while ensuring robust and traceable fluorescence detection, thereby providing more refined insights into cellular and tissue-level bile acid dynamics. ontosight.ai

Exploration in Broader Physiological and Pathological Contexts

Beyond fundamental transport studies, this compound is instrumental in exploring the broader physiological and pathological roles of bile acids. Bile acids are central to various conditions affecting the liver, biliary system, and intestines. researchgate.net By mimicking natural bile acids, this compound provides valuable insights into the complex physiological and pathological processes in which these compounds are involved. ontosight.ai For instance, research has utilized this compound to investigate the regulation of the sodium-taurocholate cotransporting polypeptide (ntcp) and its contribution to the cell-to-cell variability observed in fluorescent bile acid accumulation within primary-cultured rat hepatocytes. nih.gov This highlights its utility in dissecting the intricacies of bile acid metabolism and transport, which are crucial for understanding and potentially addressing diseases associated with bile acid dysregulation. ontosight.ai

Table 1: Kinetic Parameters for this compound Uptake in Isolated Rat Liver Hepatocytes researchgate.net

Transport SystemNa+ ConcentrationMaximal Flux Rate (Jn) (nmol/(min·mg protein))Half-Saturation Constant (KT) (µM)
System 1143 mM0.15 ± 0.033.5 ± 0.5
System 2143 mM1.0 ± 0.1190 ± 25
System 11 mM (depleted)0.1 ± 0.033.0 ± 0.5
System 21 mM (depleted)0.85 ± 0.9195 ± 27

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 7β-NBD-NCT with high purity, and how can reproducibility be ensured?

  • Methodological Answer :

  • Use controlled reaction conditions (e.g., inert atmosphere, precise temperature gradients) to minimize side reactions. Validate purity via HPLC (≥99%) with UV-Vis detection at λmax = 320 nm .
  • Include detailed characterization data (e.g., <sup>1</sup>H/<sup>13</sup>C NMR, HRMS) in supplementary materials to ensure reproducibility .
  • Document batch-specific variations (e.g., solvent impurities, catalyst residues) in a standardized table (see Table 1 for template) .

Q. Which analytical techniques are most effective for confirming the structural integrity of 7β-NBD-NCT in complex biological matrices?

  • Methodological Answer :

  • Combine LC-MS/MS for quantification and NMR for structural validation. Optimize extraction protocols (e.g., solid-phase extraction) to reduce matrix interference .
  • Validate limits of detection (LOD) and quantification (LOQ) using spiked samples, reporting mean recovery rates (±5% RSD) .

Q. How should researchers design dose-response experiments to evaluate 7β-NBD-NCT’s bioactivity while minimizing cytotoxicity?

  • Methodological Answer :

  • Use a logarithmic concentration range (e.g., 1 nM–100 µM) and include positive/negative controls (e.g., vehicle-only, reference inhibitors).
  • Apply MTT or CellTiter-Glo assays for viability checks, with triplicate technical replicates to account for plate-edge effects .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for 7β-NBD-NCT?

  • Methodological Answer :

  • Perform pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) to identify bioavailability limitations .
  • Use computational modeling (e.g., molecular dynamics simulations) to predict metabolite interactions that may reduce in vivo activity .
  • Cross-reference findings with prior studies on structurally analogous compounds to contextualize discrepancies .

Q. What strategies are recommended for elucidating 7β-NBD-NCT’s mechanism of action when traditional target-identification methods fail?

  • Methodological Answer :

  • Employ chemoproteomics (e.g., activity-based protein profiling) to identify off-target binding partners .
  • Integrate transcriptomic data (RNA-seq) with pathway enrichment analysis (e.g., GO, KEGG) to map downstream effects .
  • Validate hypotheses using CRISPR/Cas9 knockouts of candidate targets in relevant cell lines .

Q. How should researchers address batch-to-batch variability in 7β-NBD-NCT’s stability under long-term storage conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) and compare degradation profiles via UPLC-PDA .
  • Use multivariate analysis (e.g., PCA) to correlate degradation products with storage parameters (temperature, humidity) .

Methodological and Ethical Considerations

Q. What ethical guidelines apply to studies involving 7β-NBD-NCT in animal models?

  • Methodological Answer :

  • Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments, including randomization and blinding protocols .
  • Justify sample sizes using power analysis (α = 0.05, β = 0.2) to minimize unnecessary animal use .

Q. How can researchers ensure compliance with open-data policies when publishing 7β-NBD-NCT datasets?

  • Methodological Answer :

  • Deposit raw data (e.g., NMR spectra, dose-response curves) in FAIR-aligned repositories (e.g., Zenodo, ChEMBL) with unique DOIs .
  • Annotate metadata using standardized ontologies (e.g., ChEBI, PubChem) to enhance interoperability .

Tables for Methodological Reference

Table 1 : Template for Reporting Synthesis Batches of 7β-NBD-NCT

Batch IDPurity (%)Yield (%)Solvent SystemStorage ConditionsStability (Months)
B00199.272DCM/MeOH-20°C, argon12
B00298.568EtOAc/Hexane4°C, desiccated9

Table 2 : Key Analytical Parameters for 7β-NBD-NCT Quantification

TechniqueLOD (ng/mL)LOQ (ng/mL)Linear Range (ng/mL)R<sup>2</sup>
LC-MS/MS0.10.50.5–5000.998
HPLC-UV5.010.010–10000.992

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.